molecular formula C20H22N4O3S2 B3033757 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine CAS No. 1171238-68-8

1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine

Cat. No.: B3033757
CAS No.: 1171238-68-8
M. Wt: 430.5 g/mol
InChI Key: NVSRWSQBRXINFQ-UHFFFAOYSA-N
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Description

The compound 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine (CAS: 1171238-68-8, molecular weight: 430.55 g/mol) is a structurally complex molecule featuring:

  • A 3,5-dimethylpyrazole moiety linked via a carbonyl group to a thiophene ring.
  • A sulfonyl group bridging the thienyl and 4-phenylpiperazine subunits.

This compound is categorized as an API intermediate and standard reagent (), suggesting its utility in pharmaceutical synthesis.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15-14-16(2)24(21-15)20(25)19-18(8-13-28-19)29(26,27)23-11-9-22(10-12-23)17-6-4-3-5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSRWSQBRXINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine is a derivative of piperazine that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3S2C_{18}H_{19}N_3O_3S_2, with a molecular weight of approximately 389.5 g/mol. The structure includes a piperazine ring substituted with a thienyl sulfonamide and a pyrazole carbonyl group, contributing to its potential biological effects.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3,5-dimethylpyrazole have shown promising results in inhibiting tumor growth.
  • Anti-inflammatory : Some studies indicate that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial : Pyrazoles have demonstrated antibacterial and antifungal activities, contributing to their therapeutic applications in infectious diseases.

Case Study: Cytotoxic Activity

In a recent study evaluating the cytotoxic effects of various pyrazole derivatives, including the target compound, the following results were observed:

CompoundCell LineIC50 (μM)
Compound ALung Carcinoma5.35
Compound BLiver Carcinoma8.74
Cisplatin (Control)Lung Carcinoma6.39
Cisplatin (Control)Liver Carcinoma3.78

The results indicated that the compound exhibited comparable activity to the standard drug cisplatin, suggesting its potential as an anticancer agent .

The proposed mechanisms through which pyrazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Certain pyrazoles inhibit enzymes involved in tumor proliferation and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Pyrazoles can interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .

Pharmacological Studies

A comprehensive review highlighted that compounds containing the pyrazole nucleus possess various pharmacological activities due to their ability to interact with multiple biological targets .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have shown that derivatives similar to the target compound possess strong antioxidant properties, which may contribute to their anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit anticancer properties. The incorporation of the pyrazole moiety enhances the biological activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

CNS Activity
The piperazine ring is known for its neuropharmacological effects. Compounds similar to 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine have been investigated for their potential as central nervous system (CNS) agents. The thienyl and pyrazole groups contribute to the modulation of neurotransmitter systems, which may lead to therapeutic effects in disorders such as anxiety and depression .

Organic Synthesis

Building Block for Heterocycles
This compound serves as a versatile building block in organic synthesis, particularly in the formation of novel heterocyclic compounds. The pyrazole and thienyl groups can participate in various reactions, facilitating the synthesis of more complex molecular architectures. For example, it can be utilized in cycloaddition reactions or as a precursor for further functionalization to create biologically active molecules .

Synthesis of New Derivatives
The compound has been employed in the synthesis of new derivatives with enhanced biological activities. Researchers have reported successful modifications that improve solubility and bioavailability, critical factors for drug development .

Material Science

Polymer Chemistry
In material science, compounds like this compound are explored for their potential use in polymer formulations. The presence of sulfonyl and thienyl groups can impart unique properties to polymers, such as increased thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Metwally et al. (2015)Synthesis of Pyrazole DerivativesDemonstrated the utility of pyrazole derivatives in creating novel heterocyclic compounds with potential antimicrobial activity .
Recent Research (2023)CNS Active AgentsFound that modifications to piperazine compounds significantly enhance their neuropharmacological profile .
Polymer Research (2024)Material PropertiesInvestigated the impact of thienyl and sulfonyl groups on polymer characteristics, leading to improved performance metrics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs from literature:

Compound Name / CAS Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance References
Target Compound (1171238-68-8) 430.55 Pyrazole, thienyl, sulfonylpiperazine Pharmaceutical intermediate
N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide (1325303-98-7) Not reported Pyrazole, thienyl, benzenesulfonamide, ethyl Synthetic organic chemistry applications
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-ethylpiperazine 272.37 Pyrazole, sulfonylethylpiperazine Research chemical
Fipronil (120068-37-3) 437.15 Pyrazole, trifluoromethyl, sulfinyl Broad-spectrum insecticide
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Not reported Diphenylpyrazole, cyano Heterocyclic synthesis intermediate

Key Comparative Insights

Sulfonylpiperazine vs. Benzenesulfonamide (CAS 1325303-98-7)
  • The target compound’s 4-phenylpiperazine group contrasts with the 4-ethyl-N-methylbenzenesulfonamide in CAS 1325303-98-6.
  • The phenylpiperazine moiety may enhance lipophilicity and CNS penetration compared to the ethyl-substituted benzenesulfonamide, which could favor peripheral activity .
Phenylpiperazine vs. Ethylpiperazine ()
  • This substitution could alter pharmacokinetics, such as metabolic stability or protein binding .
Pyrazole-Thienyl Core vs. Pyrazole-Cyano Systems ()
  • The diphenylpyrazole-cyano analog lacks the sulfonyl and thienyl groups, emphasizing electron-withdrawing cyano effects. Such differences may influence reactivity in cross-coupling reactions or binding affinity in drug design .
Sulfonyl vs. Sulfinyl Groups (Fipronil)
  • Fipronil’s sulfinyl group and trifluoromethyl substituents enhance its insecticidal activity by disrupting GABA receptors. In contrast, the target compound’s sulfonyl group and absence of halogens suggest divergent applications, likely in medicinal chemistry rather than agrochemicals .

Research Findings and Implications

  • Solubility and Bioavailability: The sulfonylpiperazine group in the target compound likely improves aqueous solubility compared to non-polar analogs like diphenylpyrazoles, critical for oral drug development .
  • Synthetic Versatility : The thienyl-pyrazole scaffold is amenable to functionalization, as demonstrated in and , enabling tailored modifications for target-specific activity.
  • Toxicity Profile : Unlike halogenated pesticides (e.g., fipronil), the absence of heavy halogens in the target compound may reduce environmental toxicity, aligning with its classification as an API intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine

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